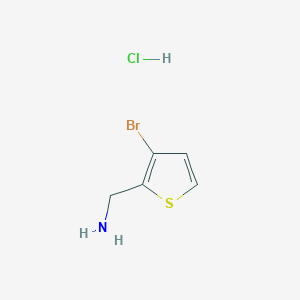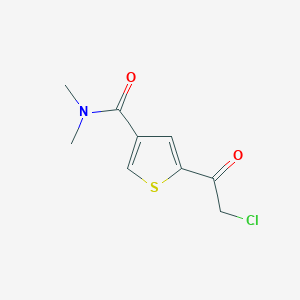![molecular formula C13H19N3O B1520410 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 1218334-66-7](/img/structure/B1520410.png)
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide
Übersicht
Beschreibung
“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” is a compound with the CAS Number: 1218334-66-7. It has a molecular weight of 233.31 and its IUPAC name is 2-amino-N-[3-(1-pyrrolidinyl)phenyl]propanamide . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Chemical Reactions Analysis
While specific chemical reactions involving “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” are not available, it’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Physical And Chemical Properties Analysis
This compound is a powder in physical form . Its IR spectrum and NMR spectrum details are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One of the prominent applications of derivatives similar to "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide" is in the development of new anticonvulsant agents. For instance, a study involving the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides aimed at discovering potential antiepileptic drugs. These compounds were evaluated in preclinical seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ) test, showing promising broad spectra of anticonvulsant activity without impairing motor coordination, suggesting a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Heterocyclic Synthesis
Another significant application is in the field of heterocyclic chemistry, where compounds with the pyrrolidin-1-yl moiety are utilized in the synthesis of diverse heterocyclic structures. For example, the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidines was achieved by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, demonstrating the versatility of these compounds in constructing complex heterocyclic systems (Harutyunyan et al., 2015).
Antitumoral Activity
Derivatives of "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide" have also been explored for their potential antitumoral activities. A study focused on N-phenyl-3-pyrrolecarbothioamides, obtained through intramolecular cyclization, was evaluated for in vitro anticancer activity against a range of human cancer cell lines. Some of these compounds showed inhibitory effects on cancer cell growth at low concentrations, indicating their potential as anticancer agents (Cocco et al., 2003).
Corrosion Inhibition
Research into the applications of "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide" derivatives extends beyond medicinal chemistry. For instance, 3-amino alkylated indoles, structurally related to the target compound, were investigated for their role as corrosion inhibitors for mild steel in acidic solutions. These studies, combining experimental and theoretical methods, revealed that such compounds effectively inhibit corrosion, highlighting their potential in industrial applications (Verma et al., 2016).
Anti Microbial Activity
Furthermore, novel heterocyclic compounds containing the sulphamido moiety, related to "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide," were synthesized and evaluated for their antimicrobial activity. These studies aimed at discovering new compounds with effective antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Nunna et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWFYMJMBEVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)
amine hydrochloride](/img/structure/B1520331.png)
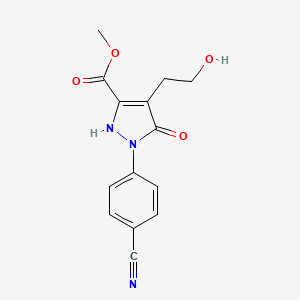
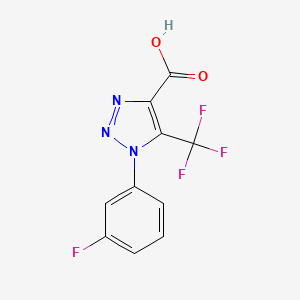
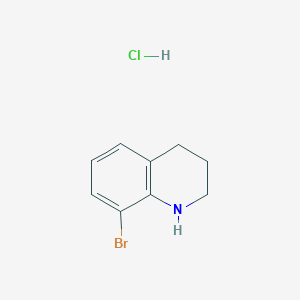
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
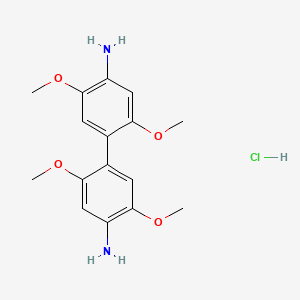
![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)
![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
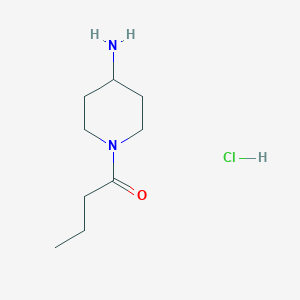
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
